molecular formula C12H13ClN4S B4699855 N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B4699855
M. Wt: 280.78 g/mol
InChI Key: GYBWEQJQWNYKJH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as CBPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor growth. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation and migration of cancer cells. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to increase the levels of anti-oxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in the cellular defense against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity and high solubility in water, making it suitable for in vitro and in vivo studies. However, N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has some limitations, including its limited stability under acidic conditions and its potential to form reactive metabolites.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to exhibit neuroprotective effects and to reduce the production of beta-amyloid, which is a hallmark of Alzheimer's disease. Another potential direction is to investigate its potential as a chemopreventive agent for the treatment of cancer. N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis, making it a potential candidate for the prevention and treatment of various types of cancer.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c1-17-7-6-11(16-17)15-12(18)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBWEQJQWNYKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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